3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 879996-57-3
Cat. No.: VC4353659
Molecular Formula: C10H8N2O2
Molecular Weight: 188.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879996-57-3 |
|---|---|
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.186 |
| IUPAC Name | 5-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C10H8N2O2/c13-6-8-5-11-12-10(8)7-1-3-9(14)4-2-7/h1-6,14H,(H,11,12) |
| Standard InChI Key | LWSHTQYMDDOOPT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=NN2)C=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at the 3-position with a 4-hydroxyphenyl group and at the 4-position with a formyl group. The IUPAC name, 5-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, reflects this arrangement. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ | |
| Molecular Weight | 188.18 g/mol | |
| InChI Key | LWSHTQYMDDOOPT-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC=C1C2=C(C=NN2)C=O)O |
The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity .
Crystallographic Insights
Single-crystal X-ray studies reveal a planar pyrazole ring with a dihedral angle of 12.5° relative to the phenyl ring. Intramolecular hydrogen bonding (O–H···N) stabilizes the structure, while intermolecular interactions (e.g., O–H···O with water) facilitate 2D layer formation .
Synthesis and Manufacturing Processes
Vilsmeier-Haack Formylation
The primary synthesis route involves the Vilsmeier-Haack reaction, where N'-[1-(4-hydroxyphenyl)ethylidene]hydrazides react with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the aldehyde . For example:
This method achieves yields of 65–78% under optimized conditions (70–80°C, 4–6 hours) .
Alternative Methods
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Oxidation of Pyrazole Alcohols: Manganese dioxide (MnO₂) oxidizes 4-hydroxymethylpyrazoles to the corresponding aldehydes .
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Cyclization of Hydrazones: Phenylhydrazones derived from ketones undergo cyclization with DMF/POCl₃ .
Physicochemical Properties
Thermal and Optical Characteristics
| Property | Value | Source |
|---|---|---|
| Boiling Point | 479.5±35.0°C | |
| Flash Point | 243.8±25.9°C | |
| Vapour Pressure | 0.0±1.2 mmHg (25°C) | |
| Refractive Index | 1.688 |
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under strong acidic or alkaline conditions, necessitating storage at 2–8°C.
Chemical Reactivity and Derivative Formation
Aldehyde-Functionalized Reactions
The formyl group undergoes typical aldehyde reactions:
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Condensation: With amines to form Schiff bases (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde phenylhydrazone) .
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Oxidation: Potassium permanganate (KMnO₄) converts the aldehyde to a carboxylic acid :
Heterocyclic Derivative Synthesis
Reaction with 2-mercaptoacetic acid yields thiazolidin-4-ones, while condensation with 2-cyanomethyl-4-thiazolinone produces methylene derivatives . These derivatives exhibit enhanced bioactivity compared to the parent compound .
Mechanistic studies suggest inhibition of microbial cell wall synthesis .
Enzyme Inhibition
The compound inhibits malaria parasite enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) with Ki values of 0.8–1.5 µM.
Applications in Pharmaceutical Development
Drug Precursor Utility
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Antimalarials: Pyrazole-carbaldehyde hybrids disrupt parasite folate metabolism.
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Antidiabetics: Derivatives act as α-glucosidase inhibitors (IC₅₀: 3.2 µM) .
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Anti-inflammatory Agents: COX-2 inhibition (IC₅₀: 1.8 µM) reduces prostaglandin synthesis.
Material Science Applications
Coordination polymers synthesized with Cu²⁺ ions exhibit luminescent properties, potentially useful in optoelectronics .
| Risk | Precaution | Source |
|---|---|---|
| Skin irritation | Wear nitrile gloves | |
| Eye damage | Use safety goggles | |
| Acute toxicity (oral) | Avoid ingestion |
Environmental Impact
Biodegradation studies show a half-life of 12–15 days in soil, with low bioaccumulation potential (log P = 0.99) .
Recent Advances and Future Directions
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